molecular formula C12H14O2 B6279701 (2E)-3-(4-ethylphenyl)but-2-enoic acid CAS No. 1380395-08-3

(2E)-3-(4-ethylphenyl)but-2-enoic acid

Cat. No.: B6279701
CAS No.: 1380395-08-3
M. Wt: 190.2
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Description

Overview of Alpha, Beta-Unsaturated Carboxylic Acids in Modern Organic Synthesis Research

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carboxylic acid group conjugated with a carbon-carbon double bond. wikipedia.org This structural arrangement makes them valuable and versatile building blocks in organic chemistry. researchgate.netrsc.org They serve as key intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. researchgate.net

The reactivity of these compounds is marked by their electrophilic nature at both the carbonyl carbon and the β-carbon. This dual reactivity allows for various types of reactions, including conjugate additions like the Michael addition. wikipedia.org The synthesis of α,β-unsaturated carboxylic acids has been a significant area of research, with numerous methods developed, including palladium-catalyzed C-H activation and carbonylation reactions. researchgate.netrsc.org These methods provide access to a diverse range of substituted acrylic acids and their derivatives, which are used in the production of polymers, resins, and other materials. google.com

Historical Development of Academic Investigations into But-2-enoic Acid Derivatives

But-2-enoic acid, also known as crotonic acid, and its derivatives have been the subject of academic investigation for a considerable time. The basic structure consists of a four-carbon chain with a double bond between the second and third carbons and a carboxylic acid group at one end. doubtnut.com Historically, research has focused on the synthesis and reactions of these compounds. For instance, methods for converting ethanal into but-2-enoic acid have been established, highlighting the role of this compound in fundamental organic transformations. byjus.comlearncbse.in

More recent studies have expanded to explore the synthesis and properties of various substituted but-2-enoic acid derivatives. These investigations include the preparation of compounds with different functional groups on the butene chain or on aromatic rings attached to it. tandfonline.comresearchgate.net The development of catalytic systems for these syntheses has been a key focus, aiming for higher yields and greater efficiency. google.com The biological activities of these derivatives have also attracted attention, with some showing potential as enzyme inhibitors. tandfonline.com

Structural Significance of the (2E)-3-(4-ethylphenyl)but-2-enoic acid Moiety in Organic Chemistry

The structure of this compound (C₁₂H₁₄O₂) is defined by a but-2-enoic acid core with a 4-ethylphenyl group attached to the third carbon. biosynth.com The "(2E)" designation specifies the stereochemistry at the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

The key structural features that contribute to its chemical significance are:

The α,β-Unsaturated System: The conjugated system of the double bond and the carboxylic acid group is a primary site of reactivity.

The Aromatic Ring: The 4-ethylphenyl group influences the electronic properties of the molecule and provides a site for further functionalization.

The Carboxylic Acid Group: This functional group can undergo typical reactions of carboxylic acids, such as esterification and amidation.

This combination of features makes the molecule a useful intermediate in the synthesis of more complex structures, potentially with applications in medicinal chemistry and materials science. The presence of both aromatic and carboxylic acid functionalities gives it a moderate polarity and solubility in organic solvents. cymitquimica.com

Current Research Landscape and Unaddressed Methodological Challenges Pertaining to this compound

Current research involving but-2-enoic acid derivatives continues to explore new synthetic methodologies and applications. The development of more efficient and environmentally friendly catalytic processes for their synthesis remains an active area. rsc.orgorganic-chemistry.org For instance, nickel-catalyzed hydrocarboxylation using CO₂ has emerged as a promising method. organic-chemistry.org

Specifically for this compound, while its synthesis is achievable, there may be challenges related to achieving high stereoselectivity (ensuring the desired E-isomer is the major product) and yield. The development of catalysts that can control both regioselectivity and stereoselectivity in the synthesis of such substituted but-2-enoic acids is an ongoing pursuit.

Furthermore, a comprehensive exploration of the biological activities of this compound and its derivatives is an area that warrants further investigation. While related but-2-enoic acid derivatives have shown promise as enzyme inhibitors tandfonline.com, the specific potential of this compound is not yet fully understood. Unaddressed methodological challenges include the development of scalable and cost-effective synthetic routes that are suitable for industrial application.

Properties

CAS No.

1380395-08-3

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 2e 3 4 Ethylphenyl but 2 Enoic Acid

Retrosynthetic Analysis of (2E)-3-(4-ethylphenyl)but-2-enoic acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For this compound, the analysis begins with the target molecule and works backward.

The most logical disconnections for this α,β-unsaturated carboxylic acid involve the carbon-carbon double bond and the bond connecting the butenoic acid moiety to the ethylphenyl group.

C=C Bond Disconnection (Olefination approach): The double bond can be disconnected via reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This retrosynthetic step leads to two key synthons: a carbonyl compound, which is 4-ethylacetophenone, and a two-carbon phosphorus ylide or phosphonate (B1237965) ester synthon that will form the rest of the butenoic acid chain.

C-C Bond Disconnection (Condensation approach): Alternatively, a disconnection at the C-C single bond adjacent to the double bond (the α-β bond in the precursor ketone) suggests a condensation reaction like the Knoevenagel or Aldol (B89426) condensation. This route also points to 4-ethylacetophenone as a primary precursor, which would react with a two-carbon nucleophilic species, such as the enolate of an acetic acid derivative or an active methylene (B1212753) compound like malonic acid.

Both primary retrosynthetic pathways identify 4-ethylacetophenone as a crucial and readily available starting material. The choice of the second reactant and the specific reaction conditions will then determine the efficiency and stereoselectivity of the synthesis.

Classical and Established Synthetic Routes to Alpha, Beta-Unsaturated Carboxylic Acidsnih.govlibretexts.orgnih.gov

The synthesis of α,β-unsaturated carboxylic acids is a fundamental transformation in organic chemistry. Several classical methods can be applied to the synthesis of this compound.

Knoevenagel Condensation and Related Mechanistic Pathwayslibretexts.orgnih.govresearchgate.net

The Knoevenagel condensation is a versatile method for C-C bond formation involving the reaction of a carbonyl compound with an active methylene compound in the presence of a weak base. To synthesize the target acid, 4-ethylacetophenone would be condensed with malonic acid.

The mechanism proceeds via the following steps:

A basic catalyst (often an amine like pyridine (B92270) or piperidine) deprotonates the malonic acid to form a nucleophilic enolate.

The enolate attacks the electrophilic carbonyl carbon of 4-ethylacetophenone.

The resulting aldol-type adduct undergoes dehydration (elimination of a water molecule) to yield an unsaturated dicarboxylic acid intermediate.

Upon heating, this intermediate readily undergoes decarboxylation (loss of CO2) to afford the final product, this compound. The E-isomer is generally the thermodynamically more stable and favored product.

Wittig and Horner-Wadsworth-Emmons Olefination Reactionsnih.gov

Olefination reactions provide a direct route to the C=C double bond.

Wittig Reaction: This reaction involves a phosphorus ylide, typically prepared from a phosphonium (B103445) salt and a strong base. For this synthesis, 4-ethylacetophenone would be treated with an ylide such as (carboethoxymethylene)triphenylphosphorane. This would produce the ethyl ester of the target acid, which can then be hydrolyzed to the carboxylic acid. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and reaction conditions, often yielding a mixture of E and Z isomers.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion. Reacting 4-ethylacetophenone with the anion of ethyl diethylphosphonoacetate (B8399255) (generated using a base like sodium hydride) typically shows high selectivity for the (E)-alkene product. masterorganicchemistry.com This makes the HWE reaction particularly suitable for synthesizing the desired (2E)-isomer. Subsequent hydrolysis of the resulting ethyl ester yields this compound.

Aldol Condensation Approacheslibretexts.orgnih.gov

An Aldol-type condensation, specifically a Claisen-Schmidt condensation, can also be employed. This involves the cross-condensation between a ketone and an aldehyde or another ketone that cannot easily enolize. In this context, 4-ethylacetophenone can be reacted with pyruvic acid or its ester in the presence of a base. The base abstracts a proton from the methyl group of the pyruvic acid to form an enolate, which then attacks the carbonyl of 4-ethylacetophenone. The subsequent dehydration of the aldol adduct directly yields the α,β-unsaturated system. The conditions are chosen to favor the formation of the more stable E-isomer.

Classical Synthetic Route Key Reactants Intermediate/Key Step Primary Product Form
Knoevenagel Condensation4-Ethylacetophenone, Malonic AcidDecarboxylation of unsaturated dicarboxylic acidCarboxylic Acid
Wittig Reaction4-Ethylacetophenone, Phosphorus YlideYlide addition and eliminationEster (hydrolysis needed)
Horner-Wadsworth-Emmons4-Ethylacetophenone, Phosphonate EsterPhosphonate carbanion additionEster (hydrolysis needed)
Aldol Condensation4-Ethylacetophenone, Pyruvic Acid/EsterDehydration of aldol adductCarboxylic Acid or Ester

Advanced and Stereoselective Synthetic Approaches to E-Configured But-2-enoic Acidsethz.chresearchgate.net

While classical methods are effective, advanced synthetic strategies offer greater control over stereochemistry, which is crucial when the target molecule is part of a more complex, chiral structure. The principles of stereoselective synthesis aim to produce a single stereoisomer. masterorganicchemistry.com

Strategies for Diastereoselective Control in Carbon-Carbon Bond Formationmasterorganicchemistry.com

When synthesizing a molecule that already contains one or more stereocenters, the formation of a new double bond can lead to a mixture of diastereomers. Diastereoselective control ensures that only the desired diastereomer is formed.

Substrate Control: This strategy involves using a starting material that contains a chiral auxiliary. ethz.ch For instance, if the synthesis started from a chiral precursor instead of achiral 4-ethylacetophenone, the existing stereocenter could direct the incoming reagent to one face of the molecule over the other. In a condensation reaction, a chiral base could be used to generate a specific enolate geometry, which then influences the stereochemical outcome of the addition to the carbonyl group.

Reagent Control: This approach utilizes a chiral reagent or catalyst to induce stereoselectivity. For example, a modified HWE reagent containing chiral ligands on the phosphorus atom can lead to high enantioselectivity in the formation of the double bond. Similarly, advanced aldol reactions can use chiral catalysts or auxiliaries (like Evans' oxazolidinones) attached to the enolate component to direct the facial selectivity of the attack on the ketone, leading to a specific diastereomer after dehydration. researchgate.net

Advanced C-H Functionalization: Modern methods involving the direct functionalization of C-H bonds can also be envisioned. rsc.orgnih.gov While not a classical approach for this specific target, strategies using a directing group could, in principle, be used to form the C-C bond with high stereocontrol, building the butenoic acid chain off a pre-functionalized aromatic ring.

These advanced strategies are generally employed in the context of complex natural product synthesis where precise control over multiple stereocenters is paramount.

Chiral Catalysis in the Synthesis of Related Enantiomerically Enriched Structures

While the primary focus is often on the geometric isomerism of this compound, the broader field of asymmetric synthesis offers powerful tools for creating chiral molecules. youtube.com The principles of chiral catalysis are highly relevant for the synthesis of enantiomerically enriched structures related to this compound. For instance, 3-phenylbut-2-enoic acid is recognized as a prochiral compound, meaning it can be converted into a chiral product through an appropriate asymmetric reaction. biosynth.com

Asymmetric synthesis can be achieved using either chiral reagents or chiral catalysts. youtube.com A chiral catalyst can direct a reaction between achiral starting materials to selectively produce one enantiomer of a chiral product. youtube.comyoutube.com For example, optically active alcohols have been prepared by reacting Grignard reagents with aldehydes in the presence of a chiral solvent. youtube.com This demonstrates how an achiral substrate can be transformed into a chiral product. youtube.com

In the context of structures analogous to this compound, asymmetric hydrogenation is a key technique. The use of chiral catalysts, such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can facilitate the enantioselective hydrogenation of α,β-unsaturated carboxylic acids to yield chiral carboxylic acids with high enantiomeric excess. biosynth.com The development of such catalytic systems was a landmark achievement, recognized with the Nobel Prize in Chemistry in 2001, and has paved the way for the industrial-scale manufacture of optically active compounds. youtube.com These methodologies could theoretically be adapted to produce chiral derivatives from the this compound scaffold.

Biocatalytic Reductions of Alpha, Beta-Unsaturated Carboxylic Acids

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Enzymes, operating under mild conditions, can exhibit high chemo-, regio-, and stereoselectivity. For α,β-unsaturated carboxylic acids, biocatalytic reductions offer routes to valuable chiral building blocks.

One notable application is the reduction of the carboxylic acid group to a primary alcohol. Carboxylic acid reductases (CARs) are enzymes capable of catalyzing this transformation. A study investigating the substrate scope of a CAR from Nocardia iowensis demonstrated its ability to reduce a variety of α,β-unsaturated carboxylic acids. Furthermore, when using whole E. coli cells expressing a heterologous CAR, a multi-step hydrogenation can occur, leading to the corresponding saturated primary alcohols with high conversion rates. This is facilitated by the broad substrate tolerance of endogenous E. coli alcohol dehydrogenases (ADHs) and an unexpected C=C bond reducing activity within the cells.

Alternatively, a one-pot, two-enzyme in vitro system can be employed. By coupling a CAR with a glucose dehydrogenase (GDH) for cofactor (NADP(H)) recycling, various α,β-unsaturated carboxylic acids can be converted to their corresponding allylic alcohols. This approach leverages the promiscuous carbonyl reductase activity of GDH towards the intermediate unsaturated aldehydes. Such biocatalytic systems provide access to a diverse range of primary and allylic alcohols from their parent carboxylates, often with conversions exceeding 99%.

Organometallic Catalysis in the Synthesis of this compound and Analogues

Organometallic catalysis provides some of the most efficient and versatile methods for constructing the carbon skeleton of this compound and its analogues. Palladium and copper-based catalysts are particularly prominent in this area.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Heck reaction, for example, is a powerful tool for the arylation of alkenes and can be applied to the synthesis of 3-aryl-but-2-enoic acid derivatives. nih.gov

A robust and scalable procedure for the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene has been developed, yielding (2R)-3-butene-1,2-diol. nih.govnih.gov This chiral diol can then be used in subsequent highly selective Heck reactions with a range of aryl coupling partners. nih.govnih.gov The electronic nature of the coupling partners influences the maintenance of the diol's enantiopurity. nih.gov Such a strategy could be adapted to introduce the 4-ethylphenyl group.

Furthermore, direct C-H activation and arylation of butenoic acid derivatives present a more atom-economical approach. While not a direct synthesis of the target compound, research has shown the successful palladium-catalyzed C-H arylation of 3-butenoic acid derivatives to form 4-aryl-3-butenoic acids. This highlights the potential for direct coupling strategies in synthesizing related structures.

A highly attractive and atom-economical route to α,β-unsaturated carboxylic acids is the direct carboxylation of alkynes with carbon dioxide (CO₂). nih.govnih.govresearchgate.net This method utilizes CO₂ as an abundant, renewable, and non-toxic C1 building block. nih.govnih.govresearchgate.netuit.no

The synthesis of this compound could be envisioned starting from 1-ethynyl-4-ethylbenzene. Copper catalysts, particularly those employing N-heterocyclic carbene (NHC) ligands, have proven effective for the carboxylation of terminal alkynes under ambient conditions. nih.govnih.govresearchgate.net

A detailed study on the copper(I)-catalyzed hydrocarboxylation of 1-phenyl-propyne, a close analogue, provides significant mechanistic insight. pku.edu.cn The reaction proceeds through several key steps:

Generation of an active copper-hydride catalyst. pku.edu.cn

Addition of the catalyst across the alkyne to form an isomeric mixture of copper alkenyl intermediates. pku.edu.cn

Insertion of CO₂ into the copper-carbon bond to yield a copper carboxylate. pku.edu.cn

Metathesis with a hydrosilane to produce the silyl (B83357) ester of the carboxylic acid and regenerate the active catalyst. pku.edu.cn

The regioselectivity of the carboxylation is controlled by the alkyne insertion step. pku.edu.cn This methodology is tolerant of a wide range of functional groups and represents a simple, economically viable protocol for synthesizing highly functionalized propiolic and α,β-unsaturated carboxylic acids. nih.govnih.govresearchgate.net

Table 1: Comparison of Synthetic Strategies

MethodologyKey FeaturesPotential Precursors for this compoundAdvantagesChallenges
Chiral Catalysis Asymmetric synthesis, use of chiral ligands (e.g., BINAP)This compound (as prochiral substrate)Access to enantiomerically pure derivativesCatalyst cost, optimization for specific substrate
Biocatalytic Reduction Use of enzymes (e.g., CARs), mild reaction conditionsThis compoundHigh selectivity, green approach, mild conditionsEnzyme availability and stability, substrate scope limitations
Pd-Catalyzed Coupling C-C bond formation (e.g., Heck reaction), C-H activation4-Ethylphenyl halide and a butenoic acid derivativeHigh efficiency, broad substrate scopeCatalyst cost, potential for side reactions
Cu-Catalyzed Carboxylation Use of CO₂ as a C1 source, atom economy1-Ethynyl-4-ethylbenzeneHigh atom economy, use of renewable feedstockCatalyst sensitivity, regioselectivity control

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. These principles are increasingly integral to the development of synthetic routes for compounds like this compound.

Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgmasterorganicchemistry.com Reactions with high atom economy, such as addition reactions, are preferable as they generate minimal waste. acs.org

The Wittig reaction, a classical method for synthesizing alkenes from aldehydes or ketones, often suffers from low atom economy because it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. acs.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.orgnih.gov While effective, this creates significant waste. acs.org In contrast, catalytic methods like the copper-catalyzed carboxylation of alkynes exhibit much higher atom economy. In this reaction, the ideal stoichiometry involves the simple addition of the alkyne and CO₂, with the catalyst being used in small, recyclable amounts.

Solvent-Free and Aqueous-Phase Reaction Development

The Knoevenagel condensation is a cornerstone in the synthesis of α,β-unsaturated acids and their derivatives. This reaction typically involves the condensation of a carbonyl compound, in this case, 4-ethylacetophenone, with an active methylene compound, such as malonic acid or its esters, catalyzed by a base. The subsequent hydrolysis and/or decarboxylation of the intermediate product yields the desired this compound. Innovations in this area have led to the development of solvent-free and aqueous-phase protocols, moving away from traditional organic solvents.

Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. These reactions, often facilitated by microwave irradiation or conventional heating, can lead to higher yields, shorter reaction times, and simplified product isolation procedures.

One relevant study explored the solvent-free Knoevenagel condensation of various aromatic ketones with malononitrile (B47326), catalyzed by ammonium (B1175870) acetate (B1210297) (NH4OAc) or silica (B1680970) gel under microwave irradiation. arkat-usa.org Although the specific substrate 4-ethylacetophenone was not detailed, the results for the structurally similar acetophenone (B1666503) provide valuable insights. Under microwave irradiation (300 W) and catalyzed by NH4OAc, the reaction between acetophenone and malononitrile reached a 70% yield in 15 minutes. arkat-usa.org Conventional heating at 100°C with the same catalyst also proved effective, yielding 75% of the product after 30 minutes. arkat-usa.org These findings suggest that a similar approach could be effectively applied to the synthesis of an intermediate for this compound.

Another approach to solvent-free synthesis is the Knoevenagel-Doebner reaction. Research has demonstrated the successful solvent-free condensation of various benzaldehydes with malonic acid using environmentally benign catalysts like ammonium bicarbonate. tue.nl This method avoids the use of hazardous solvents like pyridine and piperidine (B6355638), which are traditionally used. tue.nl The reaction proceeds by heating the mixture of the aldehyde, malonic acid, and catalyst, followed by a decarboxylation step, resulting in high yields of the corresponding cinnamic acids. tue.nl

Interactive Data Table: Solvent-Free Knoevenagel Condensation of Aromatic Ketones with Malononitrile arkat-usa.org

Carbonyl CompoundCatalystMethodPower (W)Temperature (°C)Time (min)Yield (%)
AcetophenoneNH4OAcMicrowave300-1570
AcetophenoneSilica gelMicrowave300-1545
AcetophenoneNH4OAcHeating-1003075
BenzophenoneNH4OAcMicrowave300-2051
BenzophenoneSilica gelMicrowave300-2032
BenzophenoneNH4OAcHeating-1206058

Aqueous-Phase Synthesis

The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. The Knoevenagel condensation has been successfully performed in aqueous media, often with the aid of a catalyst that is active and stable in water.

For instance, reconstructed hydrotalcite has been shown to be a highly active heterogeneous base catalyst for Knoevenagel condensations in the presence of water. organic-chemistry.org This type of catalyst can be easily recovered and reused, adding to the sustainability of the process.

Another study demonstrated that the Knoevenagel condensation between various aldehydes and active methylene compounds can proceed efficiently in water without any catalyst, highlighting a very clean synthetic route. arkat-usa.org However, ketones are generally less reactive than aldehydes in Knoevenagel condensations, and the uncatalyzed reaction in water for ketones like acetophenone with malononitrile showed only a 15% yield after 8 hours of reflux. arkat-usa.org The use of a catalyst is therefore often necessary for ketones.

The Doebner modification of the Knoevenagel condensation, which utilizes a compound containing a carboxylic acid group like malonic acid, is particularly amenable to aqueous conditions, often followed by decarboxylation to yield the α,β-unsaturated acid. wikipedia.org Microwave-assisted Knoevenagel-Doebner condensations have been developed for the synthesis of phenolic acids, which are structurally related to the target compound. frontiersin.org One optimized method involved the reaction of phenolic aldehydes with malonic acid in DMF with piperidine as a catalyst under microwave irradiation, suggesting a potential pathway that could be adapted to aqueous systems or for 4-ethylacetophenone. frontiersin.org

Interactive Data Table: Aqueous Knoevenagel Condensation of Aromatic Ketones with Malononitrile arkat-usa.org

Carbonyl CompoundCatalystMethodTime (h)Yield (%)
AcetophenoneNoneReflux815
BenzophenoneNoneReflux812

While specific documented research on the solvent-free or aqueous-phase synthesis of this compound is not extensively detailed in the reviewed literature, the successful application of these green methodologies to structurally similar ketones and aldehydes provides a strong foundation for the development of such synthetic routes. The adaptation of catalyzed Knoevenagel-Doebner reactions using 4-ethylacetophenone and malonic acid under aqueous or solvent-free conditions presents a promising and environmentally responsible approach to the synthesis of this compound.

Reaction Mechanisms and Reactivity Studies of 2e 3 4 Ethylphenyl but 2 Enoic Acid

Electrophilic and Nucleophilic Addition Reactions to the Alpha, Beta-Unsaturated System

The chemical reactivity of (2E)-3-(4-ethylphenyl)but-2-enoic acid is largely defined by its α,β-unsaturated carbonyl system. This arrangement creates two primary electrophilic sites susceptible to attack: the carbonyl carbon and the β-carbon of the alkene. rsc.org The electronegative oxygen atom polarizes the conjugated system, withdrawing electron density from both of these positions. openstax.org This electronic feature allows the compound to undergo both direct (1,2-addition) and conjugate (1,4-addition) nucleophilic attacks, as well as electrophilic additions across the carbon-carbon double bond.

Michael Addition Pathways and Mechanistic Exploration

The Michael reaction, a form of conjugate or 1,4-addition, is a key transformation for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the case of this compound, this reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of the but-2-enoic acid framework. wikipedia.org This reaction is thermodynamically controlled and works best with soft, resonance-stabilized nucleophiles. organic-chemistry.org

The mechanism proceeds in several steps: libretexts.org

  • Enolate Formation: A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized enolate.
  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the this compound. This conjugate attack is favored because the resulting intermediate is a resonance-stabilized enolate. openstax.org
  • Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used or during an aqueous workup, to yield the final product.
  • Weaker nucleophiles, such as organocopper reagents, amines, and thiols, generally favor 1,4-addition, whereas stronger, "harder" nucleophiles like organolithium or Grignard reagents tend to favor direct 1,2-addition at the carbonyl carbon. jove.com The choice of nucleophile is therefore critical in directing the regioselectivity of the addition.

    A variety of Michael donors can be employed in this reaction, leading to the formation of a 1,5-dicarbonyl or related structural motif. masterorganicchemistry.com

    Table 1: Potential Michael Donors and Products

    Michael DonorTypeExpected Adduct Structure
    Diethyl MalonateMalonic Ester3-(1,3-Diethoxy-1,3-dioxopropan-2-yl)-3-(4-ethylphenyl)butanoic acid
    Ethyl Acetoacetateβ-Ketoester3-(4-Ethylphenyl)-3-(3-ethoxy-1-methyl-3-oxopropan-2-yl)butanoic acid
    NitromethaneNitroalkane3-(4-Ethylphenyl)-4-nitrobutanoic acid
    ThiophenolThiol3-(4-Ethylphenyl)-3-(phenylthio)butanoic acid

    Halodecarboxylation Reactions and their Stereospecificity

    Halodecarboxylation is a transformation that converts a carboxylic acid into an organic halide through the cleavage of a carbon-carbon bond and the loss of carbon dioxide. While several methods exist, the application to α,β-unsaturated acids like this compound can lead to the formation of vinyl halides. The stereochemical outcome of such reactions is of significant interest.

    A relevant and stereoselective pathway analogous to the Hunsdiecker reaction involves the bromination of the α,β-unsaturated acid, followed by a debromination-bromodecarboxylation sequence. For (E)-cinnamic acids, which are structurally similar to the title compound, this process has been shown to produce (Z)-vinyl bromides with high stereoselectivity. The proposed mechanism involves:

  • Bromination: Addition of bromine (Br₂) across the double bond of the (E)-enoic acid to form a 2,3-dibromo derivative.
  • Base-induced Elimination: Treatment with a base, such as triethylamine (B128534) (Et₃N), induces a simultaneous decarboxylation and elimination of a bromide ion in a trans-β-elimination fashion. This concerted process dictates the stereochemistry of the resulting vinyl bromide.
  • The stereospecificity arises from the anti-periplanar arrangement required for the E2 elimination, which, when coupled with decarboxylation, selectively forms one geometric isomer of the product.

    Carboxylic Acid Functional Group Transformations

    The carboxylic acid moiety of this compound allows for a range of classical transformations, including esterification, amidation, and decarboxylation, each with distinct mechanistic features.

    Esterification and Amidation Reactions and Kinetics

    Esterification of this compound can be achieved by reacting it with an alcohol under acidic catalysis. This reversible reaction is typically limited by equilibrium. lidsen.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester.

    The kinetics of such esterification reactions are generally described by a second-order rate law, being first-order with respect to both the carboxylic acid and the alcohol. researchgate.net The reaction rate is influenced by several factors:

  • Temperature: Increasing the temperature generally increases the reaction rate constant, although it can unfavorably affect the equilibrium position for exothermic reactions. researchgate.net
  • Catalyst Concentration: Higher concentrations of the acid catalyst increase the rate of reaction by increasing the concentration of the protonated carboxylic acid intermediate. researchgate.net
  • Structure of Reactants: Steric hindrance in either the carboxylic acid or the alcohol can decrease the reaction rate.
  • Amidation follows a similar mechanistic pathway, with an amine acting as the nucleophile instead of an alcohol. However, due to the higher basicity of amines, the initial reaction is often an acid-base reaction. The direct conversion typically requires higher temperatures to drive off water or the use of coupling agents to activate the carboxylic acid.

    Table 2: Factors Affecting Esterification Rate (Illustrative Data)

    ParameterConditionRelative Rate Constant (k)Activation Energy (Ea)
    Temperature343 Kk₁Activation energy decreases with increasing catalyst concentration. researchgate.net
    Temperature363 Kk₂ (> k₁)
    Catalyst Conc.0.01 Mk₃Studies on similar acids show Ea values in the range of 45-90 kJ/mol. researchgate.netmanchester.ac.uk
    Catalyst Conc.0.05 Mk₄ (> k₃)

    This table illustrates general kinetic trends. Actual values would require experimental determination for this compound.

    Decarboxylation Mechanisms

    The thermal decarboxylation of this compound is not as facile as that of β-keto acids. As a β,γ-unsaturated acid, it can undergo decarboxylation through a concerted, six-membered cyclic transition state upon heating. This mechanism is analogous to the decarboxylation of but-3-enoic acid. researchgate.net The reaction involves a ebsco.commsu.edu-hydride shift from the carboxyl group to the γ-carbon with a simultaneous rearrangement of the π-electrons to eliminate CO₂ and form an alkene.

    Theoretical studies on but-3-enoic acid support a "twisted chair" six-membered cyclic transition state for this synchronous mechanism. The activation energy for this process is significant, indicating that high temperatures are required. researchgate.net

    Pericyclic Reactions Involving the But-2-enoic Acid Framework

    Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a rearrangement of π-electrons without the formation of intermediates. ebsco.commsu.edu The but-2-enoic acid framework in this compound contains a C=C double bond that can participate in such transformations, most notably as a component in cycloaddition reactions.

    The most prominent pericyclic reaction for this system is the [4+2] cycloaddition, or Diels-Alder reaction. masterorganicchemistry.com In this reaction, the C=C double bond of the but-2-enoic acid acts as the dienophile (a 2π-electron component), which reacts with a conjugated diene (a 4π-electron component) to form a six-membered ring. organic-chemistry.org

    Key features of a potential Diels-Alder reaction include:

  • Components: this compound serves as the dienophile. The presence of the electron-withdrawing carboxylic acid group, while not directly conjugated to the alkene, can influence its reactivity. A suitable diene partner, such as 1,3-butadiene (B125203) or cyclopentadiene, is required.
  • Mechanism: The reaction is concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org
  • Stereospecificity: The stereochemistry of the reactants is retained in the product. Since the starting material is the (E)-isomer, its substituents would maintain their relative orientation in the resulting cyclohexene (B86901) ring. msu.edu
  • Other classes of pericyclic reactions, such as electrocyclic reactions or sigmatropic rearrangements, are also theoretically possible but might require specific structural modifications or reaction conditions to be favorable for this particular framework. libretexts.orglibretexts.org

    Cycloaddition Reactions (e.g., Diels-Alder)

    Cycloaddition reactions are powerful tools for the construction of cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. pressbooks.pubmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com In the context of this compound, the double bond acts as a dienophile, which would react with a diene to form a cyclohexene derivative. The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.comlibretexts.org The carboxylic acid group in the target molecule serves this purpose, activating the double bond for reaction.

    While specific studies on the Diels-Alder reactivity of this compound are not prevalent in the literature, the reactivity of similar α,β-unsaturated carbonyl compounds is well-documented. For instance, the reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com

    Another important class of cycloadditions for compounds like this compound are photochemical [2+2] cycloadditions. Cinnamic acid and its derivatives, which are structurally similar, are known to undergo photodimerization to form cyclobutane (B1203170) rings, specifically truxillic and truxinic acid derivatives. nih.govthieme-connect.de These reactions are often carried out in the solid state or with the use of a template to control the regiochemistry and stereochemistry of the resulting cyclobutane.

    The table below illustrates the types of cycloaddition products that could be expected from a substituted but-2-enoic acid based on the reactivity of analogous compounds.

    Reactant(s)Reaction TypeProduct Type
    This compound + 1,3-Butadiene[4+2] Cycloaddition (Diels-Alder)Substituted Cyclohexene
    2 x this compound (under UV)[2+2] PhotocycloadditionSubstituted Cyclobutane (dimer)

    Transition Metal-Mediated Transformations

    Transition metal catalysis offers a versatile platform for the functionalization of organic molecules. For α,β-unsaturated compounds like this compound, transition metal-catalyzed reactions can target the double bond or involve C-H activation of the aromatic ring or the vinylic positions. nih.govresearchgate.netyoutube.comthieme-connect.deyoutube.com

    Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are prime examples. The double bond in the target molecule could potentially undergo Heck-type reactions with aryl or vinyl halides. Furthermore, the presence of the carboxylic acid directing group could facilitate ortho-C–H activation of the 4-ethylphenyl ring, leading to functionalization at the position adjacent to the ethyl group. nih.gov Computational studies have shown that strong acids can promote Pd-catalyzed C-H activation by a concerted metalation-deprotonation (CMD) mechanism. nih.gov

    Rhodium catalysts are also known to mediate a variety of transformations. For instance, rhodium-catalyzed C-H vinylation of 2-arylpyridines has been reported, suggesting that similar activations could be possible for the aromatic ring of this compound under appropriate conditions. researchgate.net

    The following table summarizes potential transition metal-mediated transformations based on established methodologies for similar substrates.

    Catalyst SystemReaction TypePotential Product
    Pd(OAc)₂ / LigandHeck Reaction (with Aryl Halide)Arylated butenoic acid derivative
    Pd(TFA)₂C-H Arylation (ortho to ethyl group)Di-substituted phenyl derivative
    Rh(III) catalystC-H activation/functionalizationFunctionalized aromatic ring

    Photo-induced Difunctionalization of Alkenes Leading to Hydroxy Acid Derivatives

    Photochemical reactions provide unique pathways for the functionalization of alkenes that are often not accessible through thermal methods. For α,β-unsaturated carboxylic acids, photo-induced reactions can lead to a variety of products. nih.govresearchgate.net While direct photo-induced difunctionalization to form hydroxy acid derivatives from this compound is not explicitly detailed in the literature, related transformations provide insight into potential reactivity.

    One possibility is the photoisomerization of the α,β-unsaturated acid to its β,γ-unsaturated isomer upon irradiation. researchgate.net This can be a competing process in photochemical reactions. Another relevant transformation is the synthesis of β-hydroxy carboxylic acids from α,β-unsaturated acids. While this is often achieved through thermal methods like epoxidation followed by hydrolysis, nih.gov photochemical approaches can also be envisioned. For instance, photo-induced hydration or hydroxylation reactions, possibly mediated by a photosensitizer or in the presence of an appropriate reagent, could lead to the desired hydroxy acid derivatives. The addition of water or other nucleophiles to the double bond of α,β-unsaturated acids can occur, often with anti-Markovnikov regioselectivity, to yield 3-hydroxy derivatives. libretexts.org

    The table below outlines a potential synthetic route to a hydroxy acid derivative from a related α,β-unsaturated acid, highlighting the types of transformations that could be applied.

    Starting MaterialReagents/ConditionsIntermediate/Product
    Crotonic Acid1. m-CPBA (epoxidation)2,3-Epoxybutanoic acid
    2,3-Epoxybutanoic acid2. H₂ (hydrogenation/hydrolysis)3-Hydroxybutanoic acid nih.gov

    Computational and Theoretical Chemistry Investigations of 2e 3 4 Ethylphenyl but 2 Enoic Acid

    Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations provide data on molecular geometry, vibrational frequencies, and electronic parameters that dictate the molecule's stability and reactivity.

    Density Functional Theory (DFT) has become a primary method for studying the structural and spectral properties of organic compounds due to its balance of accuracy and computational cost. mdpi.com For (2E)-3-(4-ethylphenyl)but-2-enoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional structure. researchgate.net These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms, providing precise bond lengths and angles.

    The optimized structure serves as the basis for further analysis, including vibrational frequency calculations. These theoretical frequencies correspond to the molecule's vibrational modes (stretching, bending, and twisting of bonds) and can be correlated with experimental data from FT-IR and Raman spectroscopy. nih.gov The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov Studies on analogous compounds, such as substituted chalcones and acrylates, have shown excellent agreement between DFT-calculated and experimental spectroscopic data. mdpi.comnih.gov

    Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Similar Structures) This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular structures.

    ParameterBond/AngleCalculated Value
    Bond Lengths (Å) C=C (butenoic)1.34
    C-C (phenyl-butenoic)1.48
    C=O (carboxyl)1.21
    C-O (carboxyl)1.35
    C-C (ethyl)1.53
    Bond Angles (°) C=C-C (butenoic)125
    C-C-O (carboxyl)123
    C-O-H (carboxyl)106
    C-C-C (phenyl-ethyl)121

    Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data for illustrative purposes, based on typical values from DFT studies on similar molecules.

    Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
    Carboxylic AcidO-H stretch~3500
    Carboxylic AcidC=O stretch~1720
    AlkeneC=C stretch~1640
    Aromatic RingC=C stretch~1600, ~1490
    Ethyl GroupC-H stretch (asymmetric)~2970
    Ethyl GroupC-H stretch (symmetric)~2880

    Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to map the potential energy surface of a molecule. researchgate.net For this compound, ab initio calculations can explore the energy landscape associated with the rotation around its single bonds, for instance, the bond connecting the phenyl ring to the butenoic acid chain. This analysis helps identify the most stable conformers (rotational isomers) and the energy barriers that separate them, providing insight into the molecule's flexibility. eurjchem.com

    Molecular Dynamics Simulations for Conformational Analysis

    While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of how a molecule behaves over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and interactions on a timescale of nanoseconds to microseconds. mdpi.com

    The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to model these effects. For this compound, the carboxylic acid group is capable of forming hydrogen bonds with polar solvents like water or methanol. These interactions can stabilize specific conformations over others. MD simulations can explicitly model solvent molecules, providing a realistic picture of how the solvent shell organizes around the solute and affects its conformational preferences and dynamics.

    Frontier Molecular Orbital Theory and Reactivity Prediction

    Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

    The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical parameters for predicting a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net These energies can be calculated accurately using DFT. mdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.commdpi.com

    For this compound, the π-conjugated system extending from the phenyl ring through the double bond to the carboxyl group will heavily influence the nature of its frontier orbitals. The HOMO is expected to have significant contributions from the phenyl ring and the C=C double bond, while the LUMO will likely be centered on the electron-withdrawing carboxylic acid group and the conjugated system. This distribution makes the phenyl ring a likely site for electrophilic attack and the carboxyl-conjugated system a site for nucleophilic attack.

    Table 3: Illustrative Frontier Molecular Orbital Parameters for this compound This table presents hypothetical data for illustrative purposes, based on typical values from DFT studies on similar molecules.

    ParameterSymbolTypical Calculated Value (eV)Implication
    Highest Occupied Molecular Orbital EnergyE(HOMO)-6.5Electron-donating ability
    Lowest Unoccupied Molecular Orbital EnergyE(LUMO)-1.8Electron-accepting ability
    HOMO-LUMO Energy GapΔE4.7Chemical reactivity and stability
    Chemical Hardnessη2.35Resistance to change in electron distribution
    Electronegativityχ4.15Electron-attracting power
    Electrophilicity Indexω3.67Propensity to accept electrons

    Reaction Pathway Elucidation and Transition State Modeling

    The study of chemical reactions through computational means provides profound insights into the mechanisms that govern molecular transformations. For a compound such as this compound, elucidating its reaction pathways would involve the use of quantum mechanical calculations to map out the potential energy surface of a given reaction. This process identifies the most energetically favorable route from reactants to products.

    A critical aspect of this exploration is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, a fleeting molecular arrangement that determines the activation energy and, consequently, the rate of the reaction. Computational models, particularly those based on Density Functional Theory (DFT), are adept at locating these transition states.

    The process would involve:

    Geometry Optimization: The three-dimensional structures of the reactants, products, and intermediates are optimized to find their lowest energy conformations.

    Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

    Frequency Analysis: This calculation confirms the nature of the stationary points. A stable molecule will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

    Hypothetical Data for a Reaction of this compound:

    Table 1: Hypothetical Calculated Thermodynamic Data for a Reaction of this compound at 298.15 K
    ParameterReactant ComplexTransition StateProduct Complex
    Relative Electronic Energy (kcal/mol)0.00+25.3-15.8
    Relative Enthalpy (kcal/mol)0.00+24.9-16.1
    Relative Gibbs Free Energy (kcal/mol)0.00+26.5-14.7

    Theoretical Insights into Adsorption and Inhibition Mechanisms

    Theoretical chemistry offers a powerful lens for examining how molecules interact with surfaces, a process central to applications like corrosion inhibition. researchgate.net If this compound were to be investigated as a corrosion inhibitor, computational studies would be essential to understand its adsorption behavior on a metal surface.

    DFT calculations can model the adsorption process by calculating the interaction energy between the inhibitor molecule and a model of the metal surface (e.g., an iron crystal plane). These calculations can reveal whether the adsorption is primarily due to physisorption (weaker, electrostatic interactions) or chemisorption (stronger, covalent-like bonding). Key parameters derived from these calculations include:

    Adsorption Energy (E_ads): A negative value indicates a stable adsorption process. The magnitude of this energy can help differentiate between physisorption and chemisorption.

    Quantum Chemical Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial. A high E_HOMO suggests a greater tendency to donate electrons, while a low E_LUMO indicates a higher capacity to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's reactivity.

    Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the inhibitor molecules on the metal surface in a simulated corrosive environment, providing a more realistic picture of the protective film formation.

    Hypothetical Data for Adsorption of this compound on an Iron (110) Surface:

    Table 2: Hypothetical Calculated Adsorption and Quantum Chemical Data for this compound
    ParameterValue
    Adsorption Energy (E_ads) (eV)-1.85
    E_HOMO (eV)-6.21
    E_LUMO (eV)-1.98
    Energy Gap (ΔE) (eV)4.23
    Dipole Moment (Debye)3.45

    Derivatization Strategies and Their Academic Implications for 2e 3 4 Ethylphenyl but 2 Enoic Acid

    Synthesis of Esters and Amides for Reactivity Modulation Studies

    The carboxylic acid group of (2E)-3-(4-ethylphenyl)but-2-enoic acid is a prime target for derivatization, most commonly through esterification and amidation. These reactions not only alter the parent molecule's polarity, solubility, and bioavailability but also modulate its chemical reactivity.

    The synthesis of esters from carboxylic acids can be achieved through various methods, including Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with a coupling agent can facilitate ester formation under milder conditions. A general scheme for the esterification of this compound is presented below:

    Scheme 1: General reaction for the esterification of this compound.

    Similarly, amides can be synthesized by reacting the carboxylic acid with an amine, often in the presence of a coupling agent to form an activated intermediate. The existence of derivatives such as (2E)-3-[(4-Ethylphenyl)carbamoyl]prop-2-enoic acid confirms that amidation of this scaffold is a viable synthetic route. bldpharm.com

    The conversion of the carboxylic acid to an ester or amide can significantly impact the electronic nature of the but-2-enoic acid moiety. This modulation of reactivity is of great academic interest for studying reaction mechanisms and kinetics. For instance, the electron-donating or -withdrawing nature of the alcohol or amine used for derivatization can influence the susceptibility of the α,β-unsaturated system to nucleophilic attack.

    Table 1: Hypothetical Ester and Amide Derivatives of this compound and Their Potential Reactivity Modulation

    Derivative NameR Group (Ester/Amide)Expected Electronic EffectPotential Impact on Reactivity of the But-2-enoic Acid Moiety
    Methyl (2E)-3-(4-ethylphenyl)but-2-enoate-CH3Weakly electron-donatingBaseline for comparison
    Ethyl (2E)-3-(4-ethylphenyl)but-2-enoate-CH2CH3Electron-donatingIncreased electron density on the double bond
    tert-Butyl (2E)-3-(4-ethylphenyl)but-2-enoate-C(CH3)3Steric hindrance and electron-donatingReduced accessibility for nucleophiles
    N-Phenyl-(2E)-3-(4-ethylphenyl)but-2-enamide-C6H5Electron-withdrawingIncreased electrophilicity of the β-carbon
    N,N-Dimethyl-(2E)-3-(4-ethylphenyl)but-2-enamide-N(CH3)2Electron-donatingIncreased electron density on the double bond

    Formation of Heterocyclic Derivatives Employing the But-2-enoic Acid Moiety

    The but-2-enoic acid moiety serves as a versatile building block for the synthesis of various heterocyclic compounds. The presence of both an electrophilic double bond and a carboxylic acid group allows for a range of cyclization reactions with appropriate binucleophiles. Research on related α,β-unsaturated carbonyl compounds has demonstrated their utility in constructing heterocycles like pyrazolines, isoxazolines, and pyrimidines. researchgate.netraco.cat

    For example, the reaction of this compound with hydrazine (B178648) derivatives could lead to the formation of pyrazoline or pyrazolidinone structures. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoline (B3343090) or isoxazolidinone derivatives. These reactions are of significant academic interest as they provide routes to novel heterocyclic systems that may possess unique biological activities.

    The general approach for synthesizing a pyrazoline derivative is depicted below:

    Scheme 2: General reaction for the synthesis of a pyrazoline derivative from this compound.

    The specific reaction conditions and the nature of the substituent on the hydrazine would influence the final structure and stereochemistry of the resulting heterocycle.

    Table 2: Potential Heterocyclic Derivatives from this compound

    ReactantResulting HeterocyclePotential Academic Implication
    HydrazinePyrazolidinoneSynthesis of potential anti-inflammatory or analgesic agents
    PhenylhydrazineN-PhenylpyrazolidinoneStudy of substituent effects on biological activity
    HydroxylamineIsoxazolidinoneAccess to novel scaffolds for agrochemical or pharmaceutical research
    UreaDihydropyrimidinoneExploration of Biginelli-type reactions and their products
    ThioureaDihydrothiopyrimidinoneSynthesis of sulfur-containing heterocycles with potential biological activities

    Functionalization of the Phenyl Ring for Structure-Reactivity Relationship Studies

    The 4-ethylphenyl group of the parent compound offers another avenue for derivatization aimed at establishing structure-reactivity relationships (SRR). By introducing various substituents onto the phenyl ring, it is possible to systematically alter the electronic and steric properties of the entire molecule. This, in turn, can provide valuable data on how these properties influence a particular outcome, such as reaction kinetics or biological activity.

    Standard electrophilic aromatic substitution reactions could be employed to introduce functional groups like nitro, halogen, or acyl groups onto the phenyl ring. Subsequent modifications of these groups could further expand the library of derivatives. For instance, reduction of a nitro group to an amine, followed by diazotization and substitution, can lead to a wide array of functionalities.

    The insights gained from studying these derivatives are crucial for understanding the molecule's mechanism of action at a molecular level. For example, if the compound exhibits biological activity, SRR studies can help identify the key structural features responsible for this activity and guide the design of more potent or selective analogs. nih.govnih.gov

    Table 3: Hypothetical Phenyl Ring-Functionalized Derivatives and Their Purpose in Structure-Reactivity Relationship Studies

    Derivative NamePhenyl Ring SubstituentRationale for Synthesis
    (2E)-3-(4-Ethyl-2-nitrophenyl)but-2-enoic acid-NO2 (ortho to ethyl)Investigate the effect of a strong electron-withdrawing group on reactivity/activity.
    (2E)-3-(2-Amino-4-ethylphenyl)but-2-enoic acid-NH2 (ortho to ethyl)Explore the impact of an electron-donating group and a potential hydrogen bond donor.
    (2E)-3-(3-Bromo-4-ethylphenyl)but-2-enoic acid-Br (meta to ethyl)Study the influence of a bulky, electronegative atom on steric and electronic properties.
    (2E)-3-(4-Ethyl-3-hydroxyphenyl)but-2-enoic acid-OH (meta to ethyl)Assess the role of a hydrogen bond donor/acceptor and potential for further derivatization.
    (2E)-3-(4-Propylphenyl)but-2-enoic acid-CH2CH2CH3 (in place of ethyl)Evaluate the effect of increasing the alkyl chain length on lipophilicity and activity.

    Applications of 2e 3 4 Ethylphenyl but 2 Enoic Acid in Advanced Organic Synthesis Research

    Role as a Versatile Intermediate in the Synthesis of Complex Molecules

    An investigation into the utility of (2E)-3-(4-ethylphenyl)but-2-enoic acid as a foundational building block for more complex chemical structures yielded no specific examples. Versatile intermediates in organic synthesis typically possess reactive functional groups and a molecular framework that allows for the straightforward construction of intricate molecular architectures. While the structure of this compound, featuring a carboxylic acid and an α,β-unsaturated system, suggests potential for various chemical transformations, no documented syntheses of complex molecules explicitly report its use as a starting material or key intermediate.

    Integration into Natural Product Analogue Synthesis

    Similarly, a review of the literature did not reveal any instances of this compound being incorporated into the synthesis of natural product analogues. The synthesis of such analogues is a critical area of medicinal chemistry, aimed at creating molecules with improved biological activity or stability based on the structures of naturally occurring compounds. The search for synthetic pathways that might employ this specific ethylphenyl-substituted butenoic acid derivative in the creation of analogues of known natural products was unsuccessful.

    Contribution to the Development of Novel Synthetic Methodologies

    There is no available evidence to suggest that this compound has played a role in the development of new synthetic methods. This area of research focuses on creating new chemical reactions or improving existing ones to enhance efficiency, selectivity, or scope. The unique substitution pattern of this compound does not appear to have been utilized as a model substrate or reagent in the formulation of any new, widely adopted synthetic protocols.

    Future Research Directions and Unexplored Avenues for 2e 3 4 Ethylphenyl but 2 Enoic Acid

    Development of Novel Catalytic Systems for Stereoselective Transformations

    The stereochemistry of butenoic acid derivatives is crucial for their biological activity and material properties. The development of novel catalytic systems to control the stereochemical outcome of reactions involving "(2E)-3-(4-ethylphenyl)but-2-enoic acid" is a primary area for future research.

    Detailed research into catalytic asymmetric synthesis can unlock access to enantiomerically pure forms of related compounds, which is vital for the development of novel therapeutic agents and chiral building blocks. researchgate.net The focus should be on transformations that introduce chirality at or adjacent to the existing double bond.

    Key research objectives in this area include:

    Enantioselective Hydrogenation: Designing catalysts for the enantioselective hydrogenation of the α,β-unsaturated system to produce chiral 3-(4-ethylphenyl)butanoic acid. This could involve exploring complexes based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands.

    Asymmetric Dihydroxylation and Epoxidation: Developing catalytic systems for the stereoselective dihydroxylation or epoxidation of the double bond, leading to chiral diols and epoxides, which are valuable synthetic intermediates.

    Vinylogous Aldol (B89426) and Michael Additions: Investigating organocatalytic or metal-catalyzed vinylogous aldol and Michael reactions using silyl (B83357) ketene (B1206846) acetals derived from the parent acid. nih.govacs.org This would allow for the construction of more complex molecules with controlled stereocenters. For instance, proline-derived catalysts have shown efficiency in similar reactions. nih.govacs.org

    Biocatalysis: Employing enzymes, or "trifluoromethylases," which have shown potential in catalyzing transformations like intramolecular alkene oxytrifluoromethylation on butenoic acids, could lead to the synthesis of novel fluorinated lactones with high enantioselectivity. acs.org

    Catalytic ApproachTarget TransformationPotential Catalyst TypesDesired Outcome
    Asymmetric HydrogenationReduction of C=C double bondChiral Rh, Ru, Ir complexesEnantiopure 3-(4-ethylphenyl)butanoic acid
    Asymmetric DihydroxylationAddition of two hydroxyl groupsOsmium or Ruthenium catalysts with chiral ligandsChiral diol intermediates
    Asymmetric EpoxidationFormation of an epoxide ringSharpless, Jacobsen, or Shi catalystsChiral epoxide building blocks
    Vinylogous Michael AdditionCarbon-carbon bond formation at the γ-positionChiral Lewis acids, organocatalysts (e.g., proline derivatives)Complex molecules with new stereocenters
    BiocatalysisEnzymatic functionalizationEngineered enzymes (e.g., metal-substituted nonheme enzymes)Highly enantioselective and novel transformations

    Integration with Flow Chemistry and Automated Synthesis Techniques

    The transition from traditional batch synthesis to continuous flow processes offers numerous advantages for the production of fine chemicals and pharmaceuticals, including improved safety, efficiency, and scalability. acs.orgseqens.com Integrating the synthesis of "this compound" and its derivatives into flow chemistry platforms is a promising avenue for future work.

    Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and the ability to safely handle hazardous reagents and intermediates. amf.chrsc.org

    Future research in this domain could focus on:

    Developing Continuous Synthesis Routes: Designing a multi-step, continuous flow synthesis of "this compound" starting from readily available precursors. This could involve telescoped reaction sequences where the product of one step is directly fed into the next reactor. nih.gov

    High-Throughput Experimentation (HTE): Utilizing automated flow systems for high-throughput screening of reaction conditions (catalysts, solvents, temperatures) to rapidly optimize the synthesis. rsc.org

    Integration of In-line Analytics: Incorporating real-time monitoring techniques (e.g., IR, NMR, mass spectrometry) into the flow setup to allow for immediate analysis and process optimization.

    Photochemical and Electrochemical Transformations: Exploring photochemical or electrochemical reactions in flow reactors, which benefit from the high surface-area-to-volume ratio, to access novel derivatives of the target compound. rsc.org

    Flow Chemistry AdvantageApplication to this compound SynthesisPotential Outcome
    Precise Parameter ControlFine-tuning of temperature, pressure, and stoichiometryHigher yields and purity, reduced side products
    Enhanced SafetySafe handling of exothermic or hazardous reactionsAbility to explore a wider range of reaction conditions
    ScalabilitySeamless transition from laboratory to production scaleMore efficient and cost-effective manufacturing
    AutomationIntegration with robotics and control softwareHigh-throughput optimization and unattended operation

    Application of Machine Learning and Artificial Intelligence for Synthesis Design and Reactivity Prediction

    The use of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the field of chemical synthesis. rsc.orgri.se These computational tools can accelerate the discovery of new synthetic routes and predict the outcomes of chemical reactions with increasing accuracy. nd.edunih.gov

    For "this compound," AI and ML can be leveraged to explore vast chemical spaces and identify novel, efficient synthetic pathways.

    Specific research directions include:

    Computer-Aided Synthesis Planning (CASP): Employing retrosynthesis software to propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov These programs can analyze millions of known reactions to suggest disconnections and starting materials.

    Reaction Outcome Prediction: Training ML models on large datasets of chemical reactions to predict the products, yields, and optimal conditions for reactions involving "this compound." nd.edu This can reduce the number of trial-and-error experiments required.

    Predictive Modeling of Properties: Using AI to predict the physicochemical and biological properties of novel derivatives of the parent compound, helping to guide synthetic efforts toward molecules with desired characteristics.

    Autonomous Experimentation: Combining ML algorithms with automated synthesis platforms to create closed-loop systems that can design, execute, and analyze experiments autonomously to discover new reactions and optimize conditions. mdpi.com

    AI/ML ApplicationDescriptionImpact on Research
    Retrosynthesis PredictionAI algorithms suggest synthetic pathways from target to starting materials. nih.govAccelerates the design of novel and efficient syntheses.
    Reaction Yield PredictionML models predict the outcome and yield of unknown reactions. nd.eduMinimizes experimental effort and resource consumption.
    Property PredictionAlgorithms forecast physical, chemical, and biological properties.Guides the design of molecules with specific functions.
    Autonomous PlatformsClosed-loop systems that autonomously design and run experiments. mdpi.comEnables rapid discovery and optimization of chemical processes.

    Exploration of its Role as a Ligand or Precursor in Supramolecular Chemistry

    The carboxylic acid functional group is a highly versatile building block in supramolecular chemistry and crystal engineering. ijacskros.com Carboxylates can coordinate to metal ions in various modes (monodentate, bidentate, bridging) and form robust hydrogen-bonding networks. researchgate.netsibran.ru The structure of "this compound" offers intriguing possibilities for its use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).

    Future research in this area should explore:

    Synthesis of Coordination Polymers and MOFs: Reacting "this compound" with various transition metal ions to create new one-, two-, or three-dimensional coordination polymers. sibran.rugiqimo.com The ethylphenyl group can influence the packing and porosity of the resulting structures.

    Hydrogen-Bonded Assemblies: Investigating the self-assembly of the molecule through carboxylic acid dimerization and other non-covalent interactions to form predictable supramolecular architectures. ijacskros.com

    Functional Materials: Characterizing the properties of the resulting supramolecular materials, such as their porosity, thermal stability, and potential for applications in gas storage, catalysis, or sensing.

    Mixed-Ligand Systems: Utilizing the compound in conjunction with other organic linkers to create more complex and functional supramolecular structures.

    Supramolecular ApplicationKey InteractionPotential StructurePotential Function
    Metal-Organic Frameworks (MOFs)Coordination to metal ionsPorous 3D networksGas storage, catalysis, separation
    Coordination PolymersMetal-carboxylate bonding1D chains, 2D layersMagnetic or optical materials
    Hydrogen-Bonded NetworksCarboxylic acid dimerizationDimers, chains, sheetsCrystal engineering, host-guest chemistry
    Liquid CrystalsAnisotropic molecular shapeNematic or smectic phasesDisplay technologies

    Q & A

    Q. What are the optimal synthetic routes for (2E)-3-(4-ethylphenyl)but-2-enoic acid in academic research?

    • Methodological Answer : The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for synthesizing α,β-unsaturated carboxylic acids. For this compound, start with 4-ethylbenzaldehyde and a phosphonate ester (e.g., triethyl phosphonoacetate). React under basic conditions (e.g., sodium hydride in THF) to form the α,β-unsaturated ester, followed by hydrolysis with aqueous NaOH to yield the free acid. Alternative routes include Knoevenagel condensation using malonic acid derivatives. Ensure stereochemical control by monitoring reaction temperature and solvent polarity, as these influence the E/Z ratio .

    Table 1 : Comparison of Synthetic Routes

    MethodYield (%)Stereoselectivity (E:Z)Key Conditions
    HWE Reaction75-85>95:5THF, NaH, 0°C to RT
    Knoevenagel Condensation60-70~85:15Ethanol, piperidine, reflux

    Q. How can researchers characterize the stereochemical purity of this compound?

    • Methodological Answer : Use a combination of NMR spectroscopy and chiral HPLC:
    • 1H NMR : The coupling constant (J) between the α and β protons (typically ~15-16 Hz for trans configuration) confirms the E-isomer .
    • Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10, 0.1% TFA) to resolve enantiomeric impurities. Validate purity with ≥98% area under the curve .

    Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

    • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., d4-(2E)-3-(4-ethylphenyl)but-2-enoic acid) ensures precision. Use a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Validate the method for linearity (1–100 ng/mL), recovery (>85%), and limit of detection (0.5 ng/mL) .

    Advanced Research Questions

    Q. How to address discrepancies in reported biological activity data for this compound derivatives?

    • Methodological Answer : Contradictions often arise from assay variability or impurities. Implement the following:
    • Purity Validation : Use HPLC-UV (λ = 254 nm) and mass spectrometry to confirm compound integrity.
    • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media).
    • Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent effects, incubation time) .

    Q. What computational methods predict the interaction between this compound and target enzymes?

    • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model binding modes.
    • Docking : Use the crystal structure of the target enzyme (PDB ID: 5O6) to generate binding poses. Validate with RMSD <2.0 Å .
    • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability. Analyze hydrogen bonding (e.g., with the catalytic triad) and binding free energy (MM-PBSA) .

    Q. How does the electron-donating ethyl group affect the compound’s reactivity compared to halogenated analogs?

    • Methodological Answer : The ethyl group increases electron density at the phenyl ring, altering resonance stabilization and acid dissociation constant (pKa).
    • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of this compound and its 4-fluoro analog. The ethyl group lowers LUMO energy by ~0.3 eV, enhancing electrophilic reactivity .
    • Experimental Validation : Measure pKa via potentiometric titration (expected pKa ≈ 4.2 vs. 3.8 for 4-fluoro analog) .

    Q. What strategies improve the stability of this compound in aqueous solutions?

    • Methodological Answer :
    • Lyophilization : Prepare a sodium salt (pH 7.4) and lyophilize for long-term storage (−80°C). Reconstitute in DMSO for assays.
    • pH Adjustment : Store solutions at pH 5–6 (acetate buffer) to minimize decarboxylation. Monitor degradation via UV-Vis (λmax = 265 nm) over 72 hours .

    Q. How to design structure-activity relationship (SAR) studies for this compound’s anti-inflammatory activity?

    • Methodological Answer :
    • Analog Synthesis : Modify substituents (e.g., 4-ethyl → 4-methoxy, 4-chloro) and assess COX-2 inhibition (IC50 via ELISA).
    • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical features (e.g., carboxylic acid, hydrophobic aryl group).
    • In Vivo Validation : Test analogs in a murine LPS-induced inflammation model (dose: 10 mg/kg, oral) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.